molecular formula C11H12N4O B11887063 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11887063
M. Wt: 216.24 g/mol
InChI Key: JXFCJGMBXPWVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethyl malonate with appropriate amines, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in antiviral, anticancer, or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 473997-08-9

This compound features a pyrrolo[3,2-d]pyrimidine core with significant functional groups that contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit notable biological activities. Key findings include:

  • Antitumor Activity :
    • Studies have shown that this compound demonstrates potent antiproliferative effects against various human cancer cell lines through selective targeting of folate receptors (FRs) and the proton-coupled folate transporter (PCFT) .
  • Mechanism of Action :
    • The compound inhibits glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme crucial for purine biosynthesis in cancer cells. This inhibition correlates with the compound's ability to disrupt tumor growth in vivo .
  • Structure-Activity Relationship (SAR) :
    • Variations in the molecular structure significantly influence the biological activity of related compounds. For instance, modifications in the ethyl substituents or the presence of oxo and carbonitrile groups can enhance or reduce efficacy .

Case Studies

Several studies have documented the biological activity of this compound:

Study 1: Antitumor Efficacy

In a study involving severe combined immunodeficient mice bearing SKOV3 tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. The selectivity for FRα over other transporters was noted as a critical factor in its efficacy .

Study 2: Enzyme Inhibition

Crystal structures of GARFTase complexed with this compound revealed specific interactions at the active site that facilitate its inhibitory action. The binding mode mimics natural substrates, underscoring its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrileStructureExhibits antimicrobial properties; different nitrogen substitution pattern
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidineStructureLacks ethyl substituents; potential for different biological activities
1H-Pyrrolo[3,2-D]pyrimidine derivativesVarious StructuresBroad range of biological activities; structural variations lead to diverse pharmacological profiles

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5,6-diethyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-3-8-7(5-12)9-10(15(8)4-2)11(16)14-6-13-9/h6H,3-4H2,1-2H3,(H,13,14,16)

InChI Key

JXFCJGMBXPWVIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC)C(=O)NC=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.